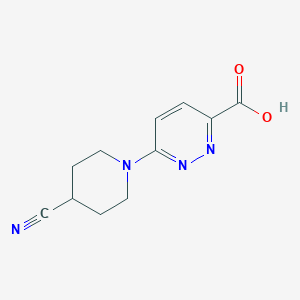

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSZVJWESNLMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyridazine-3-carboxylic Acid Derivative

Cyclization Approach :

The pyridazine-3-carboxylic acid core can be synthesized by the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds, followed by oxidation or hydrolysis to introduce the carboxylic acid group at position 3.Functionalization by Halogenation :

To enable substitution at the 6-position, halogenation (e.g., chlorination or bromination) of the pyridazine ring is performed at the 6-position. This step is critical to provide a good leaving group for nucleophilic substitution.

Nucleophilic Substitution with 4-Cyanopiperidine

Reagents and Conditions :

The halogenated pyridazine-3-carboxylic acid intermediate is reacted with 4-cyanopiperidine under conditions favoring nucleophilic aromatic substitution. Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures (e.g., 80–120°C) to facilitate substitution.Catalysts and Bases :

Bases such as potassium carbonate or triethylamine may be used to deprotonate the amine and promote nucleophilicity. In some cases, transition metal catalysts (e.g., palladium complexes) may be employed if coupling reactions (e.g., Buchwald-Hartwig amination) are used instead of direct substitution.

Purification and Yield Optimization

The crude reaction mixture is typically worked up by aqueous extraction, followed by purification via recrystallization from suitable solvents (e.g., ethyl acetate, hexanes) or chromatographic techniques.

Optimization of reaction parameters such as temperature, solvent, reagent ratios, and reaction time is essential to maximize yield and purity.

Data Tables Summarizing Preparation Parameters

| Step | Reaction Component | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridazine ring formation | Cyclization of hydrazine + 1,4-dicarbonyl | 60–80 | Requires controlled temperature and pH |

| 2 | Halogenation at 6-position | Chlorination with SOCl2 or NCS in DMF | 70–90 | Provides reactive site for substitution |

| 3 | Nucleophilic substitution with 4-cyanopiperidine | DMF, K2CO3, 100°C, 12–24 h | 65–85 | Elevated temp promotes substitution |

| 4 | Purification | Recrystallization or chromatography | — | Ensures high purity |

Research Findings and Observations

Reaction Efficiency :

The nucleophilic substitution step is often the rate-limiting step and requires careful control of temperature and solvent polarity to achieve high conversion.Side Reactions :

Possible side reactions include hydrolysis of the carboxylic acid group under harsh conditions and over-alkylation of the piperidine nitrogen. Use of mild bases and controlled stoichiometry mitigates these issues.Structural Confirmation :

Characterization by ^1H NMR typically shows aromatic protons of the pyridazine ring and distinctive signals for the piperidine ring and the cyano group. Mass spectrometry confirms molecular weight.Scalability : The described methods are scalable with appropriate adjustments in stirring, temperature control, and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating diseases such as hypertension, cancer, and neurological disorders.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The pyridazine-3-carboxylic acid scaffold is a common motif in drug discovery. Below is a comparative analysis of key analogs, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Pyridazine-3-carboxylic Acid Derivatives

Pharmacological and Physicochemical Differences

SCD1 Inhibition: The 4-(2-methylbenzoyl)piperidine analog (Table 1, Row 2) demonstrated potent SCD1 inhibition and triglyceride-lowering effects in preclinical models, attributed to its bulky benzoyl group enhancing target binding . In contrast, the cyano substituent in this compound may offer metabolic stability due to electron-withdrawing effects but lacks direct biological validation . The benzyl-substituted analog (Row 3) is more lipophilic, which could improve membrane permeability but may reduce aqueous solubility .

Solubility and Bioavailability: The hydroxymethyl derivative (Row 4) has higher polarity, likely improving solubility compared to the cyano analog. This could translate to better oral bioavailability .

Synthetic Accessibility: Analogs with complex substituents (e.g., benzoylpiperidine in Row 2) require multi-step synthesis, whereas the cyano and hydroxymethyl derivatives are more straightforward to prepare .

Key Research Findings

- SCD1-Targeted Analogs : The 2-methylbenzoylpiperidine derivative reduced plasma triglycerides by 50% in Zucker fatty rats at 10 mg/kg, highlighting the importance of aromatic substituents for activity .

Biological Activity

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data from various studies, including in vitro assays, structure-activity relationships, and molecular docking analyses.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyanopiperidine moiety and a carboxylic acid group. The structural formula can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as promising candidates for drug development due to their ability to inhibit key biological pathways involved in cancer progression and inflammation.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression. Specifically, it affects the G2/M phase transition and increases the sub-G1 population, indicating the induction of apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231 .

- Inhibition of CDK2 : Molecular docking studies suggest that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The IC50 values for selected pyridazine derivatives against CDK2 were reported as follows:

Anti-inflammatory Activity

The anti-inflammatory potential of related pyridazine derivatives has been explored, indicating that modifications in the structure can lead to enhanced selectivity for cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Target | IC50 (nM) |

|---|---|---|---|

| Anticancer | Apoptosis induction | CDK2 | 20.1 (11l), 43.8 (11m) |

| Anti-inflammatory | COX-2 inhibition | COX-2 | Not specified |

Case Studies

- In Vitro Studies : A study evaluated the anticancer effects of various pyridazine derivatives against human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .

- Molecular Docking Analysis : In silico studies provided insights into the binding interactions of this compound with CDK2, suggesting favorable interactions that support its role as a potential inhibitor .

Q & A

Basic: What are the common synthetic routes for 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step heterocyclic coupling and functionalization. A representative route includes:

Condensation : Reacting pyridazine-3-carboxylic acid derivatives with 4-cyanopiperidine under nucleophilic substitution conditions.

Cyclization : Using catalysts like palladium or copper to facilitate ring closure, as seen in analogous pyridazine syntheses .

Functional Group Modification : Introducing the carboxylic acid moiety via hydrolysis of ester precursors under acidic or basic conditions.

Key solvents include DMF or toluene, with reaction temperatures optimized between 80–120°C .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization strategies involve:

- Catalyst Screening : Testing transition metals (e.g., PdCl₂, CuI) to enhance coupling efficiency. For example, Pd catalysts improve regioselectivity in pyridazine-piperidine bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while toluene minimizes side reactions in cyclization steps .

- Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may require extended reaction times. High-throughput experimentation (HTE) can systematically identify optimal conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyanopiperidine and pyridazine moieties. Aromatic protons in pyridazine appear as doublets (δ 8.5–9.0 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for salt or co-crystal forms, as demonstrated in related piperidine-carboxylic acid derivatives .

Advanced: How can conflicting pharmacological data from different studies be resolved?

Answer:

- Comparative Assay Design : Replicate studies using standardized in vitro models (e.g., enzyme inhibition assays with consistent ATP concentrations).

- Meta-Analysis : Pool data from multiple sources to identify trends. For example, discrepancies in IC₅₀ values may arise from variations in cell permeability or assay pH .

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Basic: What structural features of this compound influence its biological activity?

Answer:

- Cyanopiperidine Group : Enhances lipophilicity and membrane penetration, critical for intracellular target engagement .

- Pyridazine Core : Acts as a hydrogen-bond acceptor, facilitating interactions with kinase ATP-binding pockets.

- Carboxylic Acid : Enables salt formation (e.g., sodium or potassium salts) to improve aqueous solubility for in vivo studies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Structural Modifications :

- Replace the cyano group with halogens or alkyl chains to probe steric and electronic effects.

- Introduce substituents at the pyridazine C-5 position to assess steric hindrance.

Assay Selection :

- Use kinase panels to evaluate selectivity (e.g., tyrosine kinases vs. serine/threonine kinases).

- Measure off-target effects via cytotoxicity assays (e.g., HepG2 cells) .

Computational Modeling : Perform docking simulations to predict binding affinities and guide synthetic priorities .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyano group. Lyophilized forms are stable for >6 months .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridazine ring.

- pH Stability : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility and aggregation .

Advanced: What challenges arise in salt or co-crystal formation for this compound?

Answer:

- Counterion Selection : Sodium or potassium salts improve solubility but may reduce bioavailability due to high crystallinity. Amorphous dispersions with polymers (e.g., PVP) can mitigate this .

- Polymorphism Screening : Use slurry experiments with solvents (e.g., ethanol/water mixtures) to identify stable crystalline forms.

- Characterization : Pair DSC (differential scanning calorimetry) with PXRD (powder X-ray diffraction) to confirm salt stoichiometry and phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.